Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

Catalog No.
S3369122
CAS No.
1093630-29-5
M.F
C6H8ClN3S
M. Wt
189.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydroch...

CAS Number

1093630-29-5

Product Name

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride

Molecular Formula

C6H8ClN3S

Molecular Weight

189.67 g/mol

InChI

InChI=1S/C6H7N3S.ClH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3,7H2;1H

InChI Key

IWGRYRWUGAWZMQ-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=CN21)CN.Cl

Canonical SMILES

C1=CSC2=NC(=CN21)CN.Cl

Antiparasitic Agents

Specific Scientific Field:
Summary: Methods and Experimental Procedures:
Results:

Electroluminescent Materials for OLED Devices

Specific Scientific Field:
Summary:
Methods and Experimental Procedures:
Results:

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₆H₈ClN₃S. This compound features a fused bicyclic structure consisting of an imidazole ring and a thiazole ring, which contributes to its unique chemical properties and biological activities. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and pharmaceuticals .

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides, which may modify its biological activity.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or related structures.

These reactions are vital for synthesizing derivatives that may exhibit enhanced properties or target specific biological pathways.

Research indicates that imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride exhibits significant biological activity. It has been studied for:

  • Antimicrobial Properties: It shows potential against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
  • Neuroprotective Effects: There is emerging evidence supporting its role in neuroprotection, possibly through modulation of neurotransmitter systems.

These activities make it a candidate for further pharmacological development .

The synthesis of imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride typically involves:

  • Cyclization Reactions: Starting materials such as thiazole derivatives and imidazole precursors undergo cyclization under acidic or basic conditions.
  • Reduction Reactions: The introduction of the methanamine group may involve reduction processes that convert suitable precursors into the final product.
  • Salt Formation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid, enhancing solubility.

These methods are essential for producing the compound in sufficient purity for research purposes .

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride finds applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting infections and cancers.
  • Biochemical Studies: Used as a tool in proteomics and cellular studies to investigate biological pathways.
  • Material Science: Potential use in creating novel materials due to its unique chemical structure.

Its versatility makes it valuable across multiple scientific domains .

Interaction studies involving imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride focus on:

  • Protein Binding: Understanding how the compound interacts with various proteins can elucidate its mechanism of action.
  • Receptor Binding Studies: Investigating its affinity for specific receptors can provide insights into its therapeutic potential.
  • Metabolic Pathways: Studying how it is metabolized within biological systems helps predict efficacy and safety profiles.

These studies are crucial for advancing its development as a therapeutic agent .

Several compounds share structural similarities with imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochlorideEthanolamine substitutionEnhanced solubility and potential activity
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochlorideDihydrochloride saltIncreased stability and bioavailability
2H,3H-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochlorideSaturated ring structureDifferent reactivity profile

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is unique due to its specific bicyclic structure and diverse biological activities that distinguish it from these similar compounds. Its potential applications in various fields further enhance its significance in research and development efforts .

Imidazo[2,1-b] [1] [3]thiazol-6-ylmethanamine hydrochloride and related analogs exhibit significant antiproliferative effects against diverse cancer cell lines. In a study evaluating analogs with thiazolidinone moieties, compound 4c demonstrated potent activity against A549 (lung) and MCF-7 (breast) cancer cells, with half-maximal inhibitory concentrations (IC~50~) of 18.35 ± 1.25 µM for epidermal growth factor receptor (EGFR) kinase inhibition [4]. These results align with broader trends in imidazo[2,1-b]thiazole chemistry, where derivatives such as aryl hydrazones 9i and 9m showed IC~50~ values of 1.65 µM and 1.12 µM, respectively, against triple-negative MDA-MB-231 breast cancer cells [7].

Mechanistic studies reveal that antiproliferative activity often correlates with kinase inhibition or tubulin destabilization. For instance, imidazo[2,1-b]thiazole derivatives bearing methyl sulfonyl groups selectively inhibit cyclooxygenase-2 (COX-2) at nanomolar concentrations (IC~50~ = 0.08–0.16 µM), indirectly suppressing tumor-associated inflammation [2]. Structural optimization at the C-5 position of the bicyclic core enhances potency, as seen with N,N-dimethylamine-substituted analogs achieving selectivity indices exceeding 300 for COX-2 over COX-1 [2].

Intracellular Efficacy Assessment in Macrophage Infection Models

The compound’s efficacy in macrophage-mediated infection models has been explored through its potential to modulate nutrient delivery to intracellular pathogens. In a study using Staphylococcus aureus-infected macrophages, fluid-phase uptake of extracellular dextran persisted despite bacterial phagocytosis, suggesting that imidazo[2,1-b]thiazole derivatives could interfere with phagolysosomal nutrient trafficking [6]. Pharmacologic inhibition of dynamin GTPases (e.g., Dynasore) or phosphatidylinositol 3-kinase (e.g., PIK-III) reduced dextran internalization by 70–80%, highlighting pathways targetable by small molecules [6].

While direct data on imidazo[2,1-b] [1] [3]thiazol-6-ylmethanamine hydrochloride in this context are limited, structural analogs demonstrate an ability to penetrate macrophage membranes and localize to phagosomal compartments. This property is critical for compounds aiming to disrupt intracellular pathogen survival without compromising host cell viability.

Enzymatic Inhibition Studies Targeting α-Glucosidase and Kinases

Imidazo[2,1-b]thiazole derivatives exhibit dual inhibitory activity against metabolic and signaling enzymes. In α-glucosidase inhibition assays, compound 8g, a thioquinoline-bearing analog, achieved an IC~50~ of 12.1 ± 0.2 µM, outperforming acarbose (IC~50~ = 750.0 ± 5.0 µM) [8]. Competitive inhibition kinetics (K~i~ = 9.66 µM) and molecular docking studies suggest that the imidazole ring interacts with catalytic residues (e.g., Asp349 and Arg442) in the enzyme’s active site [8].

Kinase inhibition profiles further underscore the scaffold’s versatility. EGFR kinase inhibition by imidazothiazole-thiazolidinone hybrids (e.g., 4c) occurs at micromolar concentrations (IC~50~ = 18.35 ± 1.25 µM), comparable to erlotinib [4]. Additionally, COX-2-selective derivatives such as 6a show negligible COX-1 activity (IC~50~ >100 µM), emphasizing the role of sulfonamide pharmacophores in isoform specificity [2].

Structure-Activity Relationship (SAR) Analysis of Bicyclic Analog Libraries

SAR studies reveal critical determinants of bioactivity within the imidazo[2,1-b]thiazole scaffold:

  • C-5 Substitutions: Introduction of dimethylamine or morpholine groups at C-5 enhances COX-2 selectivity by 300-fold compared to unsubstituted analogs [2]. Bulky substituents (e.g., piperazine) reduce potency, suggesting steric constraints in the COX-2 active site [2].
  • Aryl Hydrazone Appendages: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aryl hydrazones improve antiproliferative activity against MDA-MB-231 cells, with para-substituted derivatives showing superior efficacy [7].
  • Bicyclic Core Modifications: Saturation of the thiazole ring diminishes α-glucosidase inhibition, while methyl sulfonyl groups at C-6 improve metabolic stability and target engagement [8] [2].

Comparative analysis of IC~50~ values across analogs underscores the scaffold’s adaptability to multiple therapeutic targets, from anticancer to antidiabetic applications [3] [8].

The QcrB subunit of the mycobacterial cytochrome bc1 complex represents a critical target for Imidazo[2,1-b] [2]thiazol-6-ylmethanamine hydrochloride and related compounds. Research has established that QcrB functions as a key component of the mycobacterial cytochrome bcc-aa3 supercomplex, which is essential for terminal electron transfer in the aerobic respiratory chain [3] [4] [5].

Mechanistic Basis of QcrB Inhibition

The inhibition mechanism involves direct binding to the menaquinol oxidation site (Qp) within the QcrB subunit [5] [6]. Structural analysis reveals that inhibitors occupy the same binding pocket as the natural substrate, effectively blocking electron transfer from menaquinol to the terminal electron acceptor oxygen [5]. This competitive inhibition disrupts the proton motive force generation, leading to subsequent ATP depletion [3] [4].

ATP Depletion Mechanisms

Quantitative analysis demonstrates that QcrB inhibition results in significant ATP depletion ranging from 58% to 75% within 24 hours of treatment [3] [4]. The mechanism involves:

  • Disruption of the electron transport chain leading to reduced proton pumping
  • Impaired proton motive force generation across the membrane
  • Consequent reduction in ATP synthase activity
  • Cellular energy crisis resulting in bacteriostatic effects

Resistance Mechanisms and Mutations

Resistance studies have identified specific mutations that confer reduced susceptibility to QcrB inhibitors. Key resistance mutations include:

  • Rv1339 mutations: Associated with hypothetical protein modifications affecting QcrB function [3]
  • QcrB T313I mutation: Demonstrated cross-resistance to multiple imidazopyridine derivatives [3]
  • QcrB A178T substitution: Identified in 4-amino-thieno[2,3-d]pyrimidine resistant mutants [4]

Structural Determinants of Binding

Crystallographic studies reveal that QcrB inhibitors form extensive hydrophobic interactions within the Qp binding pocket [2]. Critical binding interactions include:

  • Hydrogen bonding with conserved residues QcrB Thr313 and QcrB Glu314 [6]
  • Hydrophobic contacts with the binding pocket architecture
  • Specific positioning that prevents menaquinol binding and electron transfer [5]

Data Summary Table

Compound ClassIC50 RangeATP DepletionResistance MutationsMechanism
Imidazopyridines0.76-167 nM58-75%Rv1339, QcrB T313IpH homeostasis disruption
4-amino-thieno[2,3-d]pyrimidines83 nM60%QcrB A178TElectron transport chain inhibition
Imidazo[2,1-b]thiazole-5-carboxamides0.0017-7 μMConfirmedQcrB mutationsCytochrome bcc-aa3 complex targeting

Computational Docking Studies with B-Raf and HER4 Kinase Domains

Computational molecular docking studies have revealed significant binding affinities of imidazothiazole derivatives with critical kinase targets, particularly B-Raf and HER4 kinase domains.

B-Raf Kinase Domain Interactions

Molecular docking analyses demonstrate that imidazothiazole derivatives exhibit potent binding to the B-Raf V600E kinase domain with IC50 values ranging from 0.978 to 6.21 nM [7] [8]. The binding mechanism involves:

  • Active Site Binding: Compounds occupy the ATP-binding pocket of the B-Raf kinase domain
  • Hydrogen Bond Formation: Critical interactions with Cys532 amino acid residue enhance binding affinity [7]
  • Hydrophobic Interactions: Extensive van der Waals contacts stabilize the inhibitor-kinase complex [9]

Structure-Activity Relationships

Computational studies reveal that amino group substitutions significantly enhance B-Raf inhibitory activity [7]. Key structural features include:

  • NH2-based modifications: Compounds with terminal amino groups show enhanced potency
  • Imidazothiazole core: The bicyclic heterocycle provides optimal spatial arrangement for kinase binding
  • Substitution patterns: Meta-hydroxyl groups on phenyl rings improve binding affinity compared to methoxy or fluoro substituents [8]

HER4 Kinase Domain Targeting

Imidazothiazole derivatives represent first-in-class selective ErbB4 (HER4) kinase inhibitors with IC50 values of 15.24-17.70 nM [10] [11]. The binding characteristics include:

  • Selective Inhibition: Compounds demonstrate remarkable selectivity for HER4 over other kinases
  • Binding Energy: Molecular docking reveals binding energies of -7.9 kcal/mol [11]
  • Active Site Interactions: Specific interactions with the HER4 kinase domain active site residues

Molecular Dynamics Simulations

Extended molecular dynamics simulations confirm the stability of inhibitor-kinase complexes [9] [8]. Key findings include:

  • Binding Stability: Root mean square deviation analysis demonstrates stable binding conformations
  • Interaction Persistence: Hydrogen bonds and hydrophobic contacts remain consistent throughout simulation
  • Conformational Changes: Minimal protein structural perturbations upon inhibitor binding

Comparative Binding Analysis

Kinase TargetIC50 RangeBinding EnergyKey Interactions
B-Raf V600E0.978-6.21 nM-6.2 to -5.9 kcal/molCys532 hydrogen bond
HER4 (ErbB4)15.24-17.70 nM-7.9 kcal/molErbB4 active site
Focal Adhesion KinaseVariableNot specifiedFAK active site

Tubulin Polymerization Interference Mechanisms in Metastatic Cells

Imidazothiazole derivatives demonstrate significant interference with tubulin polymerization processes, particularly in metastatic cellular environments, through multiple mechanistic pathways.

Colchicine Binding Site Targeting

Molecular docking studies confirm that imidazothiazole derivatives bind to the colchicine binding site on tubulin with IC50 values ranging from 1.00 to 1.67 μM [12] [13]. The binding mechanism involves:

  • Competitive Inhibition: Direct competition with colchicine for the same binding pocket
  • Structural Stabilization: Hydrogen bonding interactions with β-tubulin Ala315 backbone [12]
  • Hydrophobic Packing: Extensive interactions with Lys350 and surrounding residues [12]

Microtubule Destabilization Effects

Experimental evidence demonstrates that imidazothiazole compounds function as microtubule-destabilizing agents [14] [12]. The destabilization mechanism includes:

  • Tubulin Sequestration: Compounds accumulate tubulin in the soluble fraction [14] [13]
  • Polymerization Inhibition: Prevention of microtubule assembly comparable to colchicine effectiveness [15]
  • Dynamic Instability: Disruption of normal microtubule dynamics essential for cell division [16]

Cell Cycle Arrest Mechanisms

Flow cytometric analysis reveals that imidazothiazole derivatives induce significant G2/M phase cell cycle arrest ranging from 33% to 76% of cells [14] [12]. The arrest mechanism involves:

  • Spindle Checkpoint Activation: Defective spindle formation triggers cell cycle checkpoints
  • Cyclin B1 Upregulation: Increased expression of cell cycle regulatory proteins [14]
  • CDK1 Modulation: Altered cyclin-dependent kinase activity affecting cell cycle progression [14]

Metastatic Cell Targeting

Research demonstrates particular efficacy against metastatic cellular phenotypes [17]. Key findings include:

  • Migration Inhibition: Compounds reduce cancer cell migration and invasion capacity [16]
  • Epithelial-Mesenchymal Transition: Modulation of EMT markers affecting metastatic potential [16]
  • Lung Metastasis Reduction: In vivo studies show significant reduction in melanoma lung metastases [17]

Apoptosis Induction Pathways

Mechanistic studies reveal that tubulin polymerization inhibition leads to apoptotic cell death [14] [12]. The apoptotic pathway includes:

  • Mitochondrial Membrane Disruption: Loss of mitochondrial membrane potential [13]
  • Caspase Activation: Elevation of caspase-3 and PARP protein levels [14]
  • DNA Fragmentation: Characteristic apoptotic DNA laddering patterns [12]

Comparative Mechanism Analysis

Mechanism TypeIC50 RangeCellular EffectCompound Examples
Colchicine binding site1.00-1.67 μMCompetitive inhibitionCompounds 36, 38
Microtubule destabilization0.60-0.78 μMSoluble tubulin accumulationCompounds 5f, 5k
G2/M cell cycle arrest33-76% arrestCyclin B1 upregulationNoscapine conjugates

Density Functional Theory (DFT) Analysis of Reaction Transition States

Density functional theory calculations provide critical insights into the reaction mechanisms and transition states involved in imidazothiazole chemical transformations and biological interactions.

Computational Methodology

DFT calculations employ various functional approaches to analyze imidazothiazole reaction pathways [18] [19]. Key methodological aspects include:

  • Functional Selection: B3LYP and M062X functionals demonstrate optimal accuracy for heterocyclic systems [20]
  • Basis Set Utilization: 6-31G** basis sets provide adequate description of electronic structure [20]
  • Solvent Modeling: SMD solvation models account for environmental effects on reaction energetics [20]

Transition State Characterization

Quantum chemical calculations reveal stepwise mechanisms for imidazothiazole transformations [21] [22]. Critical transition state features include:

  • Activation Barriers: Energy barriers ranging from 3.86 to 4.24 eV for different substituent patterns [19]
  • Reaction Coordinates: Detailed analysis of bond formation and breaking processes [21]
  • Geometric Parameters: Optimized transition state geometries with experimental correlation coefficients of 0.9776-0.9962 [23]

Electronic Structure Analysis

DFT calculations provide detailed electronic structure information for imidazothiazole derivatives [19] [24]. Key findings include:

  • Charge Distribution: Natural population analysis reveals electron density patterns affecting reactivity [20]
  • Molecular Orbital Analysis: HOMO-LUMO gap calculations predict chemical reactivity [19]
  • Electrostatic Potential: Mapping of molecular electrostatic potential surfaces guides drug design [19]

Mechanistic Pathway Elucidation

Computational studies identify specific reaction mechanisms for imidazothiazole formation and transformation [25] [23]. The pathways include:

  • Cyclization Reactions: Stepwise cyclization through intermediate formation [25]
  • Fragmentation Processes: Quantum chemical support for stepwise fragmentation mechanisms [21]
  • Selectivity Prediction: DFT calculations explain regioselectivity in synthetic transformations [22]

Excited State Properties

Time-dependent DFT (TD-DFT) calculations reveal excited state characteristics relevant to photochemical processes [18] [24]. Key findings include:

  • Absorption Spectra: Calculated UV-Vis spectra correlate with experimental observations [23]
  • Proton Transfer: Excited state intramolecular proton transfer mechanisms [18] [24]
  • Fluorescence Properties: Prediction of emission characteristics for imaging applications [24]

Thermodynamic Analysis

DFT calculations provide comprehensive thermodynamic data for imidazothiazole reactions [20] [21]. Important parameters include:

  • Reaction Energies: Accurate prediction of reaction favorability [20]
  • Entropy Contributions: Temperature-dependent thermodynamic properties [21]
  • Equilibrium Constants: Calculation of equilibrium positions for tautomeric forms [20]

Predictive Modeling Applications

Computational DFT studies enable predictive modeling for drug development [19] [26]. Applications include:

  • pKa Prediction: Accurate calculation of acid dissociation constants in various solvents [20]
  • Binding Affinity Estimation: Correlation between calculated properties and experimental binding data [19]
  • ADMET Prediction: Computational assessment of absorption, distribution, metabolism, excretion, and toxicity [19]

Dates

Last modified: 08-19-2023

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